molecular formula C19H29N3O4S B5418910 1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

Cat. No.: B5418910
M. Wt: 395.5 g/mol
InChI Key: DZNSVRHLCFZTJA-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a sulfonyl group attached to a methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-16-2-4-18(5-3-16)27(24,25)22-9-6-17(7-10-22)19(23)20-8-11-21-12-14-26-15-13-21/h2-5,17H,6-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNSVRHLCFZTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-chloroethylmorpholine under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or morpholine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and morpholine groups are believed to play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and morpholine groups allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research.

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